molecular formula C14H15FN4O2S B4899447 2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B4899447
M. Wt: 322.36 g/mol
InChI Key: OZNCCJZNRLTNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of fungi and reducing inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and antifungal effects. It has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus, which are common fungal pathogens. It has also been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its ability to inhibit the growth of fungi. This makes it a useful tool for studying the effects of fungi on various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. One direction is to study its potential use as a fungicide in agriculture. Another direction is to study its potential use as a building block for the synthesis of new materials. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a multi-step process. The first step involves the reaction of 4-allyl-1,2,4-triazol-3-thiol with 4-fluorobenzyl chloride in the presence of a base to form 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The second step involves the reaction of the obtained product with chloroacetyl chloride in the presence of a base to form this compound.

Scientific Research Applications

2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and antifungal properties. In the field of agriculture, it has been studied for its potential use as a fungicide. In the field of materials science, it has been studied for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-2-7-19-13(17-18-14(19)22-9-12(16)20)8-21-11-5-3-10(15)4-6-11/h2-6H,1,7-9H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNCCJZNRLTNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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